Razoxane
Overview
Description
Razoxane is a bis-dioxopiperazine derivative that has been extensively studied for its antitumor properties. It was first described by Geigy chemists in 1964 and independently by Eastman Kodak scientists in 1965 . This compound is known for its ability to inhibit cell division by blocking cell cycle progression at the G2/M phase . It has been used in preclinical studies for the prevention and suppression of metastases .
Mechanism of Action
Target of Action
Razoxane, also known as Dexthis compound, primarily targets Topoisomerase II and iron ions within the cell . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Iron ions are involved in various cellular processes, including DNA synthesis and electron transport.
Mode of Action
This compound is a prodrug that undergoes hydrolysis to form an EDTA-type structure . This structure has the ability to chelate iron, thus preventing the formation of a toxic iron-anthracycline complex . By inhibiting the formation of this complex, this compound can prevent the generation of damaging reactive oxygen species and iron-dependent cellular damage . Additionally, this compound is a potent inhibitor of Topoisomerase II , which can lead to DNA strand breaks and ultimately cell death.
Biochemical Pathways
This compound’s action on Topoisomerase II and iron ions affects several biochemical pathways. Its inhibition of Topoisomerase II leads to DNA damage and cell cycle arrest, particularly in the G2/M phase . The chelation of iron ions prevents the formation of reactive oxygen species, which are often a byproduct of cellular metabolism and can cause significant damage to cell structures .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid conversion into an active EDTA-type structure following intravenous administration . .
Result of Action
The primary result of this compound’s action is the reduction of cardiotoxicity associated with anthracycline treatment, such as doxorubicin, in metastatic breast cancer . By preventing the formation of a toxic iron-anthracycline complex, this compound can protect the heart from the damaging effects of anthracycline chemotherapy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH condition during intravenous administration of this compound is typically acidic, which may impact its solubility and subsequent bioavailability . Furthermore, the presence of other chemotherapeutic agents can also affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Razoxane interacts with various biomolecules in the body. It is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . It also acts as a strong inhibitor of topoisomerase II . The interaction with these enzymes and proteins plays a crucial role in its function.
Cellular Effects
This compound has a broad spectrum inhibitory effect on cell division . It blocks the cell cycle in the G2/M phase, arresting dividing cells in the prophase and early metaphase . It also exhibits a cytostatic activity . This compound’s impact on cellular processes is significant, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the formation of a toxic iron-anthracycline complex, providing cardioprotection against anthracycline toxicity . It is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron, interfering with iron-mediated free radical generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, it has been found that the administration of this compound at a high dose over a short period of time is less effective than at a lower dose given over a longer period . This indicates the drug’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a rat osteosarcoma model, early treatment with this compound showed a greater inhibition of pulmonary metastases than later treatment . This suggests that the dosage and timing of administration can significantly impact the drug’s effectiveness.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a prodrug that is hydrolyzed to an iron chelating EDTA-type structure
Transport and Distribution
As a derivative of EDTA, this compound readily penetrates cell membranes
Subcellular Localization
Given its ability to penetrate cell membranes and its interactions with various enzymes and proteins, it is likely that this compound is localized to specific compartments or organelles within the cell .
Preparation Methods
Razoxane can be synthesized through several methods. One common method involves the cyclization of 1,2-propanediamine tetraacetic acid with formamide under high temperature and reduced pressure . Another method involves the cyclization of 1,2-propanediamine tetraacetamide . Industrial production methods typically involve the use of (S)-1,2-diaminopropane-tetraacetic acid and its alkali metal salts as raw materials, with ammonium salts as the ammonia source .
Chemical Reactions Analysis
Razoxane undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, generating superoxide radicals.
Substitution: It can undergo substitution reactions, particularly involving its piperazine rings.
Common reagents used in these reactions include formamide and ammonium salts . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Razoxane has a wide range of scientific research applications:
Comparison with Similar Compounds
Razoxane is closely related to dexthis compound, the dextro enantiomer of this compound . Both compounds share similar biological properties, including antitumor effects and the ability to block cell division at the G2/M phase . dexthis compound is primarily used as a cardioprotective agent to reduce anthracycline-induced cardiotoxicity . Other similar compounds include various bis-dioxopiperazine derivatives that exhibit cytostatic activity .
This compound’s unique combination of antitumor, radiosensitizing, and chelating properties distinguishes it from other compounds in its class .
Properties
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020733 | |
Record name | Razoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-67-1, 21416-87-5 | |
Record name | Razoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Razoxane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Razoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAZOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.